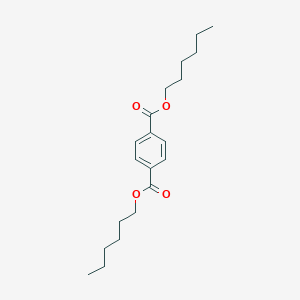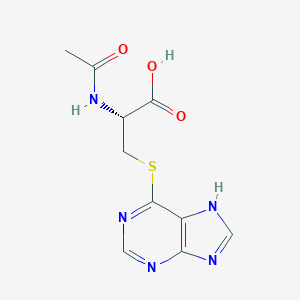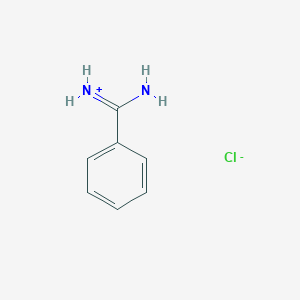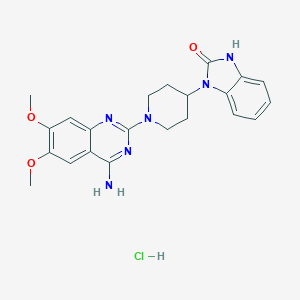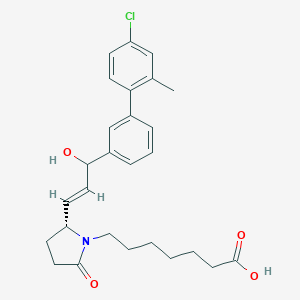
CHEMBL298026
描述
科学研究应用
CAY10684 has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool compound to study the EP4 receptor and its role in various chemical pathways.
Biology: CAY10684 is used to investigate the role of the EP4 receptor in biological processes such as bone formation, resorption, and cancer.
Medicine: The compound is used in preclinical studies to explore its potential therapeutic effects in conditions like atherosclerosis and cancer.
Industry: CAY10684 is used in the development of new drugs targeting the EP4 receptor.
准备方法
The synthesis of CAY10684 involves several steps, starting with the preparation of the biphenyl intermediate. The key steps include:
Formation of the Biphenyl Intermediate: The synthesis begins with the formation of the biphenyl intermediate through a Suzuki coupling reaction between 4-chloro-2-methylphenylboronic acid and 3-bromobenzaldehyde.
Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxyl group at the desired position.
Formation of the Lactam Ring: The final step involves the formation of the lactam ring through a cyclization reaction, resulting in the formation of CAY10684.
化学反应分析
CAY10684 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in CAY10684 can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to convert the ketone group back to a hydroxyl group.
Substitution: The chloro group in the biphenyl moiety can be substituted with other functional groups using nucleophilic substitution reactions.
作用机制
CAY10684 exerts its effects by selectively binding to the EP4 receptor, a G protein-coupled receptor. Upon binding, it triggers the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway. This leads to various downstream effects, including the regulation of bone formation and resorption, as well as the modulation of inflammatory responses .
相似化合物的比较
CAY10684 is unique in its high selectivity for the EP4 receptor compared to other prostaglandin receptors. Similar compounds include:
Prostaglandin E2: A natural ligand for the EP4 receptor but with lower selectivity.
Butaprost: An EP2 receptor agonist with some activity at the EP4 receptor.
Misoprostol: A synthetic prostaglandin E1 analog with activity at multiple prostaglandin receptors
CAY10684 stands out due to its high selectivity and potency, making it a valuable tool for studying the specific functions of the EP4 receptor.
属性
IUPAC Name |
7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32ClNO4/c1-19-17-22(28)10-13-24(19)20-7-6-8-21(18-20)25(30)14-11-23-12-15-26(31)29(23)16-5-3-2-4-9-27(32)33/h6-8,10-11,13-14,17-18,23,25,30H,2-5,9,12,15-16H2,1H3,(H,32,33)/b14-11+/t23-,25?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJHPADNCZPRCN-KSPGTVSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)C(C=CC3CCC(=O)N3CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)C(/C=C/[C@H]3CCC(=O)N3CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


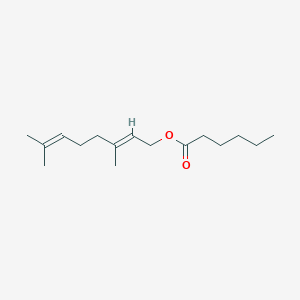
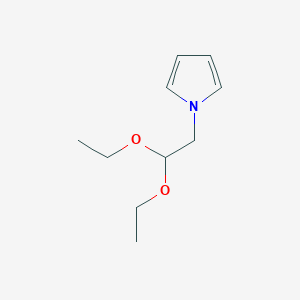
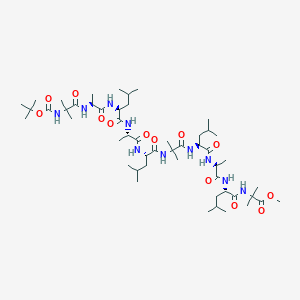
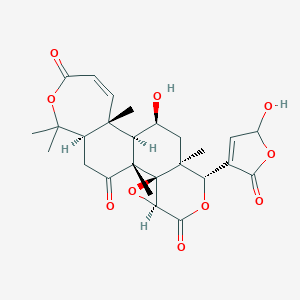
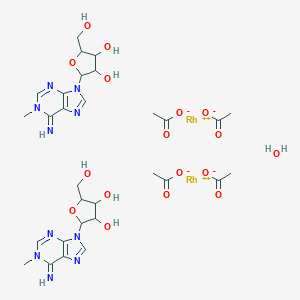
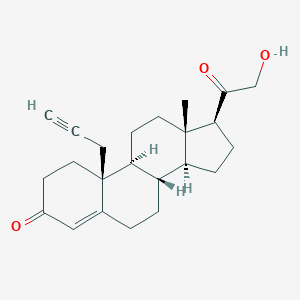
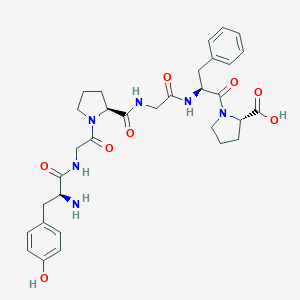
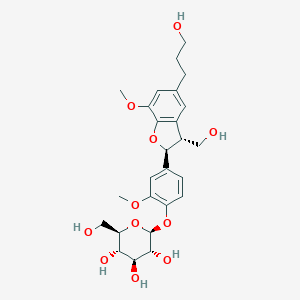

![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)
